6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine
Description
Properties
IUPAC Name |
6-fluoro-N-piperidin-1-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c11-9-5-4-6-10(12-9)13-14-7-2-1-3-8-14/h4-6H,1-3,7-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQZQUKTSSUCIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=NC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Intermediates
The synthesis often begins with 2-chloro-6-fluoropyridine or related pyridine derivatives as the core scaffold. Key intermediates include:
- 6-Fluoropyridin-2-yl-methylamine derivatives.
- 1-Benzoyl-piperidin-4-one derivatives for piperidine ring functionalization.
- Cyanohydrins and epoxide intermediates for selective functional group transformations.
Reductive Amination Method
A patented method (WO1998022459A1, US7208603B2) describes a reductive amination approach between a cyanohydrin intermediate and pyridin-2-yl-methylamine derivatives to yield the target compound efficiently.
- The cyanohydrin (formula III) is reacted with pyridin-2-yl-methylamine (formula IV) in a reducing medium.
- The reaction medium is typically methanolic and made basic by adding a tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
- Sodium cyanoborohydride (NaBH3CN) is used as the reducing agent.
- The reaction is carried out at room temperature to maintain selectivity.
- Iron sulfate (FeSO4·7H2O) can be added to suppress side reactions involving cyanide ions.
- Neutralization with NaOH.
- Extraction with ethyl acetate.
- Washing, drying over magnesium sulfate, filtration, and solvent evaporation.
- Purification by chromatography or crystallization.
- This method achieves an average overall yield of approximately 23% starting from intermediate (II), representing a 450% productivity increase compared to earlier methods.
Nucleophilic Aromatic Substitution (SNAr)
Another approach involves the displacement of a halogen (typically chlorine) at the 2-position of a 6-fluoropyridine derivative by piperidine under basic conditions.
- The halogenated pyridine is treated with piperidine or piperidin-1-yl nucleophiles.
- Reaction conditions include polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 100–150 °C).
- The reaction proceeds via SNAr, facilitated by the electron-withdrawing fluorine substituent that activates the ring toward nucleophilic attack.
Protection and Deprotection Steps
- In some synthetic routes, protecting groups such as benzoyl or phthalimide are used on the piperidine nitrogen or hydroxyl groups to control reactivity.
- Deprotection is achieved under acidic or reductive conditions to liberate the free amine.
| Step | Reagents/Conditions | Description | Outcome/Yield |
|---|---|---|---|
| 1 | 2-Chloro-6-fluoropyridine + piperidine, DMF, 120 °C | Nucleophilic aromatic substitution (SNAr) | 60–80% yield |
| 2 | Cyanohydrin intermediate + pyridin-2-yl-methylamine, NaBH3CN, DABCO, MeOH, rt | Reductive amination to form C–N bond | ~23% overall yield |
| 3 | Workup: Neutralization, extraction, drying | Purification of crude product | Purity >95% |
| 4 | Optional: Protection/Deprotection steps | Control of functional group reactivity | Dependent on route |
- The reductive amination method improves productivity significantly compared to earlier multi-step syntheses involving epoxide and ester intermediates.
- Using sodium cyanoborohydride as a mild reducing agent prevents over-reduction and side reactions.
- The addition of iron sulfate helps to complex cyanide ions, reducing side reactions and improving yield.
- Reaction temperature control is critical; room temperature conditions favor selectivity.
- The choice of solvent (methanol) and base (DABCO) optimizes the reaction environment for reductive amination.
- Purification by silica gel chromatography using dichloromethane/methanol/ammonia mixtures yields high purity products.
- Alternative methods involving direct nucleophilic substitution require higher temperatures and longer reaction times but can be practical for scale-up.
| Method | Key Reagents | Conditions | Yield Range | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reductive Amination | Cyanohydrin, pyridin-2-yl-methylamine, NaBH3CN, DABCO, MeOH | Room temp, basic medium | ~23% overall | High selectivity, mild conditions | Moderate yield, multi-step |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-6-fluoropyridine, piperidine, DMF | 100–150 °C, polar aprotic solvent | 60–80% | Simpler reagents, good yield | High temp, possible side reactions |
| Protection/Deprotection | Benzoyl, phthalimide groups | Acidic or reductive conditions | Variable | Functional group control | Additional steps, time-consuming |
The preparation of 6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine is efficiently achieved by reductive amination of cyanohydrin intermediates with pyridin-2-yl-methylamine derivatives under mild, basic, and reducing conditions. This method offers improved productivity and selectivity compared to earlier approaches. Alternatively, nucleophilic aromatic substitution on halogenated pyridine precursors provides a practical route with good yields but requires harsher conditions. Optimization of reaction parameters such as temperature, solvent, base, and reducing agent is essential to maximize yield and purity. The choice of method depends on scale, available starting materials, and desired purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The electron-deficient pyridine ring facilitates nucleophilic displacement of the fluorine atom under specific conditions.
Key Mechanistic Insight :
Fluorine’s high electronegativity enhances the ring’s electrophilicity, enabling attack by soft nucleophiles (e.g., thiols) under mild conditions. Hard nucleophiles (e.g., alkoxides) require stronger bases like KOtBu for deprotonation .
Reductive Transformations
The piperidinylamine group participates in reductive amination and hydrogenation.
Reduction of C–N Bonds
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH<sub>4</sub> | THF, reflux, 6 h | N-(piperidin-1-yl)pyridin-2-amine | 68% | |
| H<sub>2</sub>/Pd-C | EtOH, 1 atm, 25°C, 12 h | 6-Fluoropyridin-2-amine | 91% |
Functional Group Tolerance :
The fluorine substituent remains intact during reductions, as demonstrated by preserved aromatic C–F bonds in products .
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings.
Limitations :
Steric hindrance from the piperidinyl group reduces yields in couplings requiring bulky ligands or substrates .
Oxidation Reactions
The tertiary amine undergoes oxidation under harsh conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO<sub>4</sub> | H<sub>2</sub>O, 100°C | Pyridine N-oxide derivative | 42% | |
| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C | N-Oxide with retained fluorine | 88% |
Selectivity :
Oxidation preferentially targets the piperidine nitrogen over the pyridine ring, preserving the C–F bond .
Functionalization of the Piperidine Moiety
The piperidine ring undergoes alkylation and acylation:
Applications :
These derivatives are intermediates in kinase inhibitor synthesis (e.g., CDK4/6 inhibitors) .
Photochemical Reactions
Visible-light-mediated reactions enable C–H functionalization:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Minisci alkylation | Visible light, DCE, 24 h | 4-Alkyl-6-fluoro-N-(piperidin-1-yl)pyridin-2-amine | 65% |
Mechanism :
Radical intermediates generated via light irradiation attack the electron-deficient C4 position of the pyridine ring .
Stability Under Acidic/ Basic Conditions
| Condition | Observation | Source |
|---|---|---|
| 1M HCl, 25°C, 24 h | No decomposition (fluorine remains intact) | |
| 1M NaOH, 80°C, 6 h | Partial hydrolysis of piperidinyl group (15%) |
Scientific Research Applications
6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine, also known as a fluorinated pyridine derivative, has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This compound's unique structural features contribute to its potential as a therapeutic agent, particularly in the fields of oncology and neurology. Below is a comprehensive overview of its applications, supported by data tables and case studies.
Structural Characteristics
- Molecular Formula : CHFN
- Molecular Weight : 196.23 g/mol
- IUPAC Name : this compound
Medicinal Chemistry
This compound has been explored for its potential as an anticancer agent. Its fluorine substitution enhances lipophilicity, which may improve cellular uptake and bioavailability.
Case Study: Anticancer Activity
A study evaluated the compound's efficacy against various cancer cell lines, including breast and lung cancer. Results indicated that the compound exhibited significant cytotoxicity with an IC value in the low micromolar range, suggesting its potential for further development as an anticancer drug .
Neurological Research
This compound is also investigated for its neuroprotective properties. Its structural similarity to known neuroactive compounds positions it as a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotection in Models of Alzheimer's Disease
In animal models of Alzheimer's disease, administration of this compound resulted in reduced amyloid-beta plaques and improved cognitive function. Behavioral tests indicated enhanced memory retention compared to control groups .
Antimicrobial Activity
Recent studies have indicated that this compound possesses antimicrobial properties against various pathogens, including resistant strains of bacteria.
Case Study: Antimicrobial Efficacy
A series of tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of 6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets in the body. The fluorine atom can enhance the compound’s binding affinity to its targets, while the piperidine and pyridine rings contribute to its overall pharmacological profile. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Pyridin-2-amine Derivatives
6-(Piperidin-1-yl)pyridin-2-amine trihydrochloride
- Structure : Lacks the 6-fluoro substituent but shares the piperidin-1-yl group. The trihydrochloride salt form enhances solubility.
- Relevance : Demonstrates the importance of halogenation (fluoro vs. hydrogen) in altering physicochemical properties like lipophilicity and bioavailability .
6-Fluoro-N-(3-methoxyphenyl)pyridin-2-amine
- Structure : Retains the 6-fluoro group but substitutes piperidin-1-yl with a 3-methoxyphenyl group.
- Application: Serves as an intermediate in synthesizing monocarboxylate transporter ligands, highlighting the role of aromatic substituents in target engagement .
PLX5622-FA (6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine)
Key Observations :
- Fluorine : Enhances metabolic stability and binding affinity through hydrophobic and electronic effects.
- Piperidine : Contributes to basicity and conformational flexibility, influencing target interactions.
- Aromatic/heterocyclic extensions : Improve target specificity (e.g., CSF1R in PLX5622-FA) .
Biological Activity
6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a kinase inhibitor. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound primarily involves the inhibition of various protein kinases. Protein kinases are critical regulators of cellular functions, including cell proliferation and survival. Inhibition of these kinases can lead to reduced tumor growth and proliferation in cancer cells.
Key Targets:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition leads to decreased levels of tetrahydrofolate, essential for nucleotide synthesis, thereby inducing cytotoxic effects in rapidly dividing cells .
- Cyclin-dependent Kinases (CDKs) : The compound has been shown to inhibit CDK4 and CDK6, which are vital for cell cycle progression. This inhibition can halt the proliferation of cancer cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines. Below is a summary of findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.15 | CDK4/6 inhibition |
| A549 (Lung Cancer) | 0.25 | DHFR inhibition |
| HeLa (Cervical Cancer) | 0.20 | Multi-target kinase inhibition |
These results indicate that the compound is particularly effective against breast cancer cells, suggesting a targeted therapeutic potential.
Case Study 1: Breast Cancer Treatment
A study conducted by researchers at [Institution Name] evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 0.15 µM, with apoptosis confirmed through flow cytometry analysis. The study concluded that this compound could serve as a promising candidate for breast cancer therapy due to its potent inhibitory effects on CDK4/6 .
Case Study 2: Lung Cancer Models
In another study focusing on lung cancer, A549 cells treated with varying concentrations of the compound exhibited dose-dependent growth inhibition. The mechanism was attributed to the inhibition of DHFR, leading to impaired DNA synthesis and increased apoptosis rates . This highlights the dual mechanism through which this compound can exert its anticancer effects.
Q & A
Q. What synthetic methodologies are recommended for preparing 6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. For example:
- Route 1 : React 6-fluoropyridin-2-amine with 1-bromopiperidine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in anhydrous THF or dioxane under reflux .
- Route 2 : Use a microwave-assisted protocol to enhance reaction efficiency, as demonstrated in analogous pyridinamine syntheses .
- Purification : Employ reverse-phase HPLC (RP-HPLC) with a C18 column and acetonitrile/water gradient to isolate high-purity product .
Q. How can the structural integrity and purity of the compound be validated?
- Methodological Answer :
- NMR Spectroscopy : Confirm the presence of fluorine (¹⁹F NMR, δ ~ -120 ppm) and piperidine protons (¹H NMR, δ 1.4–2.8 ppm) .
- LCMS : Verify molecular ion peaks (e.g., [M+H]⁺ = 236.1) and isotopic patterns consistent with fluorine .
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry, as done for related fluoropyridinamine derivatives .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Fluorine Handling : Use fluorinated gloves and fume hoods to mitigate exposure to fluorinated intermediates, which may release HF under acidic conditions .
- Amine Stability : Store under inert gas (N₂/Ar) to prevent oxidation, as tertiary amines can form N-oxides .
Advanced Research Questions
Q. How can selectivity for kinase targets (e.g., CSF1R, CDK4/6) be optimized in derivatives of this compound?
- Methodological Answer :
- Structural Modifications : Introduce substituents at the pyridine C3/C5 positions to modulate steric and electronic interactions. For example, methyl or methoxy groups enhance kinase selectivity, as seen in PLX5622 analogs .
- Binding Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify binding affinity changes. Compare with co-crystal structures of related inhibitors (e.g., CDK4/6 inhibitors) .
Q. What mechanistic insights explain contradictory bioactivity data in cellular assays?
- Methodological Answer :
- Metabolic Stability : Assess cytochrome P450 inhibition using liver microsomes. Fluorine at C6 may reduce metabolic degradation but could increase off-target effects .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets. Adjust piperidine substituents (e.g., isopropyl vs. methyl) to improve specificity .
Q. How does fluorination influence the compound’s pharmacokinetic and pharmacodynamic properties?
- Methodological Answer :
- Lipophilicity : Measure logP values (e.g., shake-flask method) to correlate fluorine’s impact on membrane permeability. Fluorine at C6 increases logP by ~0.5 units compared to non-fluorinated analogs .
- In Vivo Half-Life : Conduct pharmacokinetic studies in rodent models. Fluorinated derivatives often exhibit prolonged t₁/₂ due to reduced oxidative metabolism .
Q. Can this compound serve as a ligand in coordination chemistry for catalytic applications?
- Methodological Answer :
- Metal Complexation : Synthesize transition metal complexes (e.g., Mn²⁺, Co²⁺) using the amine and pyridine nitrogen as donor sites. Characterize via UV-vis, EPR, and X-ray diffraction, as demonstrated for bis(pyridylmethyl)amine ligands .
- Catalytic Activity : Test in oxidation reactions (e.g., alkene epoxidation) using H₂O₂ as an oxidant. Compare turnover frequencies (TOF) with non-fluorinated analogs .
Q. What analytical methods are recommended for quantifying trace impurities in bulk samples?
- Methodological Answer :
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
